

# The Discovery and Isolation of Panduratin A from Fingerroot: A Technical Guide

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## Compound of Interest

Compound Name: Panduratin

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## Abstract

**Panduratin A**, a cyclohexenyl chalcone derivative isolated from the rhizomes of fingerroot (*Boesenbergia rotunda*), has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of **Panduratin A**. It details advanced extraction and purification protocols, summarizes key quantitative data on its bioactivities, and elucidates its mechanisms of action through various signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

## Introduction

*Boesenbergia rotunda* (L.) Mansf., commonly known as fingerroot, is a member of the ginger family (Zingiberaceae) and is widely used in traditional medicine and as a culinary spice in Southeast Asia.[1] The rhizomes of this plant are a rich source of bioactive secondary metabolites, with **Panduratin A** being one of the most significant compounds.[2] Extensive research has demonstrated that **Panduratin A** possesses a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4][5] This guide focuses on the technical aspects of isolating **Panduratin A** and characterizing its key biological functions.

## Extraction and Isolation of Panduratin A

The efficient extraction and isolation of **Panduratin A** from fingerroot rhizomes are critical for its subsequent study and potential therapeutic application. Various methods have been developed, with a focus on optimizing yield and purity.

### Optimized Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method for obtaining **Panduratin A** from dried fingerroot rhizomes.<sup>[6][7]</sup>

Experimental Protocol:

- **Sample Preparation:** Dried rhizomes of *B. rotunda* are ground into a fine powder. A particle size of 125 µm has been shown to be optimal.<sup>[6][7]</sup>
- **Solvent Selection:** n-hexane is an effective solvent for the selective extraction of **Panduratin A**, minimizing the co-extraction of other unwanted compounds.<sup>[6]</sup>
- **Extraction Conditions:**
  - **Solid-to-Liquid Ratio:** A ratio of 1:30 g/mL is recommended for optimal extraction.<sup>[6][7]</sup>
  - **Extraction Time:** An extraction time of 10 minutes is sufficient to yield a high concentration of **Panduratin A**.<sup>[6][7]</sup>
  - **Temperature:** The extraction is typically performed at temperatures between 30-40°C.<sup>[6]</sup>
- **Procedure:** a. One gram of the dried powder is placed in a test tube. b. 30 mL of n-hexane is added. c. The mixture is subjected to ultrasound treatment for 10 minutes. d. The resulting crude extract is filtered and the solvent is evaporated to yield the extract.

### Pulse Electric Field (PEF) Assisted Extraction

Pulse Electric Field (PEF) extraction is another advanced method that has been shown to significantly improve the recovery of **Panduratin A** from fresh rhizomes.<sup>[8]</sup>

Experimental Protocol:

- Sample Preparation: Fresh rhizomes of *B. rotunda* are macerated in 95% ethanol.[8]
- PEF Treatment:
  - Solvent: 95% ethanol.[8]
  - Pulse Rate: 116 pulses/min.[8]
  - Frequency: 50 Hz.[8]
  - Extraction Time: Optimal recovery is achieved at 60 minutes.[8]
- Procedure: a. The macerated fresh rhizomes are placed in 95% ethanol. b. The mixture is subjected to PEF treatment for 60 minutes. c. The extract is then collected and filtered for further purification.

## Purification by Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography is a highly efficient one-step method for the purification of **Panduratin A** from the crude extract.[6][7]

Experimental Protocol:

- Sample Preparation: The crude n-hexane extract is dissolved in ethyl acetate before injection into the CPC system.[6]
- Solvent System: A two-phase solvent system of n-hexane/methanol/water (5/3.4/1.6, v/v) is used.[6][7]
- CPC Operation:
  - The CPC is operated in the ascending mode, where the upper phase (n-hexane rich) serves as the mobile phase.[6]
  - The crude extract is injected into the system.
  - Fractions are collected and monitored by UHPLC.

- Outcome: This method can yield **Panduratin A** with a purity of up to 99.69%.[\[6\]](#)[\[7\]](#)

## Quantitative Data Summary

The following tables summarize the key quantitative data related to the extraction, purification, and biological activities of **Panduratin A**.

Table 1: Optimal Conditions and Yields for **Panduratin A** Extraction and Purification

Parameter	Optimal Value	Yield/Purity	Reference
Ultrasound-Assisted Extraction			
Particle Size	125 $\mu$ m	-	<a href="#">[6]</a> <a href="#">[7]</a>
Solid-to-Liquid Ratio	1:30 g/mL	-	<a href="#">[6]</a> <a href="#">[7]</a>
Extraction Time	10 min	-	<a href="#">[6]</a> <a href="#">[7]</a>
Crude Extract Yield	-	6.96 $\pm$ 0.07%	<a href="#">[6]</a> <a href="#">[7]</a>
Centrifugal Partition Chromatography			
Panduratin A Yield	-	0.4 mg from 67 mg crude extract (57% yield)	<a href="#">[2]</a> <a href="#">[6]</a>
Panduratin A Purity	-	99.69%	<a href="#">[6]</a> <a href="#">[7]</a>
Pulse Electric Field Extraction			
Panduratin A Recovery	-	143.4 $\pm$ 3.48 mg/kg	<a href="#">[8]</a>

Table 2: In Vitro Anticancer Activity of **Panduratin A** (IC50 Values)

Cell Line	Cancer Type	IC50 Value	Reference
A549	Non-small cell lung cancer	6.03 ± 0.21 µg/mL	[9]
H1975	Non-small cell lung cancer (EGFR mutant)	5.58 ± 0.15 µg/mL	[9]
A549	Non-small cell lung cancer	4.4 µg/mL (10.8 µM)	[10][11]
MCF-7	Breast cancer	15 µM (24h), 11.5 µM (48h)	[12][13]
T47D	Breast cancer	17.5 µM (24h), 14.5 µM (48h)	[12]
HT-29	Colon adenocarcinoma	6.56 µg/ml	[14][15]
PANC-1	Pancreatic cancer (nutrient-deprived)	1.6 µM	[16]

Table 3: Antimicrobial and Antiviral Activity of **Panduratin A**

Target	Activity	Value	Reference
Multi-species oral biofilms ( <i>S. mutans</i> , <i>S. sanguis</i> , <i>A. viscosus</i> )	Minimum Inhibitory Concentration (MIC)	1 µg/ml	[5][17]
Dengue-2 virus NS3 protease	Inhibitory Activity (Ki)	25 µM	[4]
SARS-CoV-2	50% Inhibition Concentration (IC50)	0.8–1.6 µM	[18]

## Biological Activities and Mechanisms of Action

## Anticancer Activity

**Panduratin A** exhibits potent cytotoxic effects against a variety of cancer cell lines, including non-small cell lung cancer, breast cancer, and pancreatic cancer.[9][12][16] Its mechanisms of action are multifaceted and involve the modulation of key signaling pathways.

- **Induction of Apoptosis:** **Panduratin A** induces apoptosis by inhibiting the phosphorylation of EGFR and its downstream effectors, STAT3 and Akt, in lung cancer cells.[9] In breast cancer cells, it triggers the mitochondrial-dependent apoptotic pathway, evidenced by an increased Bax:Bcl-2 ratio and activation of caspases 7, 8, and 9.[12][13]
- **Cell Cycle Arrest:** It causes cell cycle arrest at the G0/G1 phase in breast cancer cells by downregulating cyclin D1 and CDK4, and inducing p21WAF1/Cip1 and p27Kip1.[12] In A549 lung cancer cells, it induces G2/M phase arrest.[10]
- **Inhibition of NF-κB Pathway:** **Panduratin A** has been shown to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, thereby suppressing the transcription of genes involved in cell proliferation and survival.[10]
- **Inhibition of PI3K/Akt/mTOR Pathway:** In pancreatic cancer cells, especially under nutrient-deprived conditions, **Panduratin A** inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.[16]

## Anti-inflammatory Activity

**Panduratin A** demonstrates significant anti-inflammatory properties by targeting key inflammatory signaling pathways.

- **Inhibition of NF-κB Pathway:** In various cell models, including microglial cells and endothelial cells, **Panduratin A** suppresses the NF-κB signaling pathway.[3][19][20] It prevents the degradation of IκB, thereby inhibiting the phosphorylation and nuclear translocation of NF-κB.[19] This leads to a reduction in the production of pro-inflammatory mediators such as IL-6, MCP-1, ICAM-1, and VCAM-1.[19][20]
- **Suppression of MAPK Pathway:** In the context of periodontitis, **Panduratin A** has been shown to suppress osteoclastogenesis by controlling the MAPK signaling pathway in RAW 264.7 cells.[21] It also reduces the expression of inflammatory markers like interleukin-1β

and matrix metalloproteinases (MMP-2, MMP-8) in human gingival fibroblasts by inhibiting the MAPK pathway.[21][22]

## Antiviral Activity

**Panduratin A** has shown promise as an antiviral agent against several viruses.

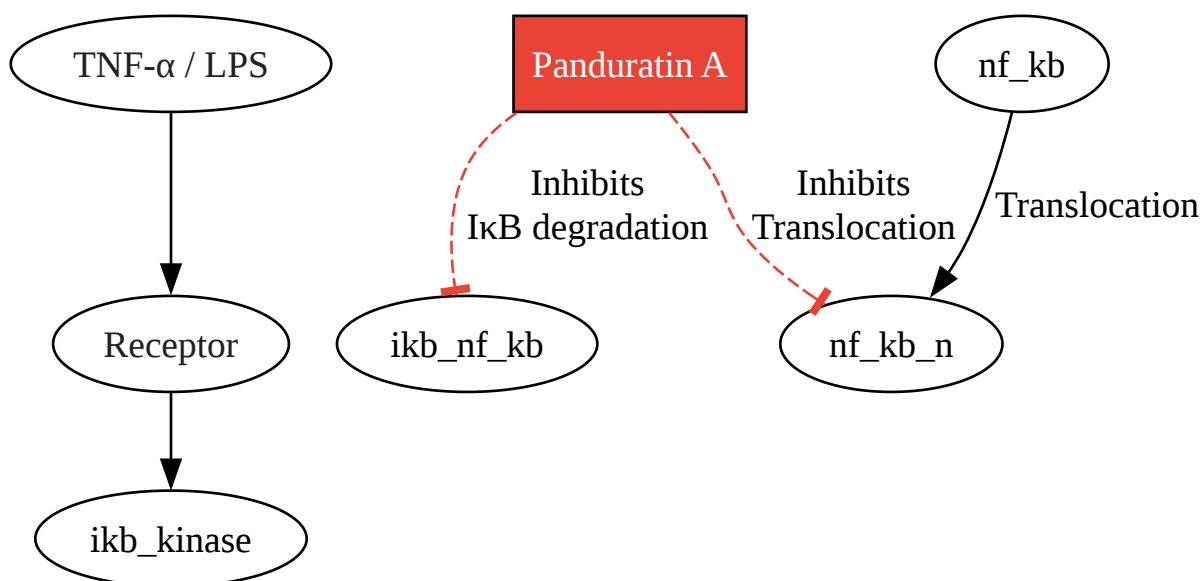
- Dengue Virus: It acts as a competitive inhibitor of the dengue virus serotype 2 (DENV-2) NS3 protease, an enzyme essential for viral replication, with a  $K_i$  value of 25  $\mu\text{M}$ . [4]
- SARS-CoV-2: **Panduratin A** has demonstrated antiviral activity against SARS-CoV-2 with an  $\text{IC}_{50}$  value in the low micromolar range. [18]

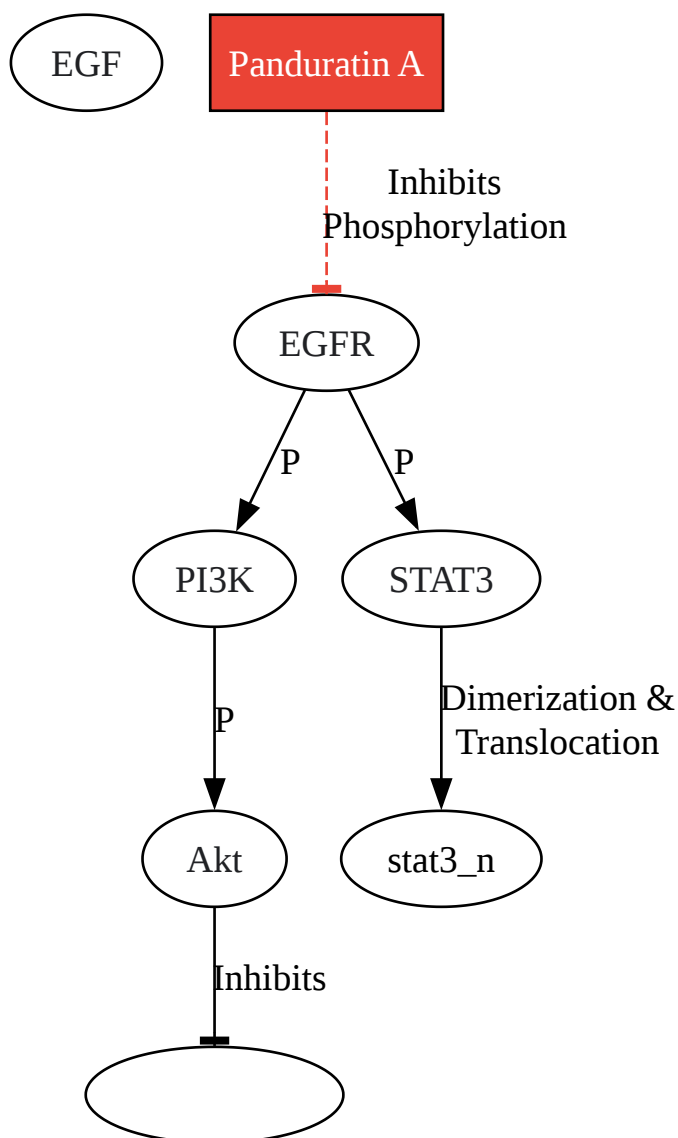
## Antimicrobial Activity against Oral Pathogens

**Panduratin A** is effective against oral bacteria that contribute to dental plaque and biofilm formation. It exhibits a minimum inhibitory concentration (MIC) of 1  $\mu\text{g/ml}$  against multi-species oral biofilms. [5][17] At concentrations slightly above the MIC, it shows bactericidal activity and can prevent and reduce biofilm formation. [5]

## Visualizations: Workflows and Signaling Pathways

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## Conclusion

**Panduratin A**, isolated from *Boesenbergia rotunda*, is a promising natural compound with a wide array of pharmacological activities. The development of efficient extraction and purification methods, such as ultrasound-assisted extraction and centrifugal partition chromatography, has facilitated its detailed scientific investigation. The compelling preclinical data on its anticancer, anti-inflammatory, antiviral, and antimicrobial effects, supported by a growing understanding of its molecular mechanisms, positions **Panduratin A** as a strong candidate for further drug



development. This technical guide provides a foundational resource for researchers to build upon in their efforts to harness the therapeutic potential of this remarkable natural product.

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